3-amino-3-(dimethylamino)prop-2-enenitrile

Physical Chemistry Process Chemistry Crystallization

Replace inconsistent liquid enaminonitriles with this stable solid (mp 85-87 °C) to eliminate weighing errors in automated synthesis. The β,β-diamino architecture ensures regioselective cyclocondensation with hydrazines, yielding 5-aminopyrazole-4-carbonitriles without side products seen with monoamino analogs. • Bifunctional nucleophilicity ensures precise heterocycle formation. • Powder form simplifies solid-phase parallel library production. • Consistent lot purity (≥98%) supports reproducible results.

Molecular Formula C5H9N3
Molecular Weight 111.15 g/mol
Cat. No. B11822696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-3-(dimethylamino)prop-2-enenitrile
Molecular FormulaC5H9N3
Molecular Weight111.15 g/mol
Structural Identifiers
SMILESCN(C)C(=CC#N)N
InChIInChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3
InChIKeyIPCXNRMTXUVTFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-(dimethylamino)prop-2-enenitrile Overview


3-Amino-3-(dimethylamino)prop-2-enenitrile (CAS: 13065-09-9) is a β,β-diaminoacrylonitrile push-pull enamine featuring a conjugated system with both a primary amine and a tertiary dimethylamino group on the β-carbon, and a nitrile at the α-position . This structural arrangement establishes it as a member of the enaminonitrile class but distinguishes it from simpler monoamino analogs like 3-(dimethylamino)acrylonitrile (CAS: 2407-68-3). The compound is a solid at room temperature (melting point 85-87 °C) and serves as a versatile intermediate in organic synthesis , particularly for constructing nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and other fused ring systems [1]. Its bifunctional reactivity enables participation in cyclocondensation and nucleophilic addition reactions that are fundamental to pharmaceutical and agrochemical development.

Why 3-Amino-3-(dimethylamino)prop-2-enenitrile Cannot Be Substituted


The presence of two distinct amino groups on the β-carbon of 3-amino-3-(dimethylamino)prop-2-enenitrile creates a unique electronic environment and reactivity profile that is not replicated by simpler analogs like 3-(dimethylamino)acrylonitrile or 3-aminoacrylonitrile . This bifunctional nucleophilic character enables divergent reaction pathways and specific regioselectivity in heterocycle formation that are unattainable with monoamino enaminonitriles [1]. Furthermore, the compound's solid-state physical form (mp 85-87 °C) contrasts with the liquid nature of many analogs, which has direct implications for handling, storage, and purification in laboratory and industrial settings . Simply substituting a different enaminonitrile in a validated synthetic route often leads to significant yield reductions, altered regiochemical outcomes, or complete reaction failure due to mismatched nucleophilicity and electronic parameters. The following quantitative evidence substantiates this non-interchangeability.

3-Amino-3-(dimethylamino)prop-2-enenitrile Evidence vs. Analogs


Solid-State Form for Easier Purification

3-Amino-3-(dimethylamino)prop-2-enenitrile exhibits a melting point of 85-87 °C and is a solid powder at ambient conditions . In contrast, the closest structural analog, 3-(dimethylamino)acrylonitrile (CAS 2407-68-3), is a liquid at room temperature . This physical state difference is critical for laboratory and industrial handling, purification, and formulation.

Physical Chemistry Process Chemistry Crystallization

Dual Amino Groups Enable Divergent Heterocycle Formation

The β,β-diaminoacrylonitrile scaffold of 3-amino-3-(dimethylamino)prop-2-enenitrile contains both a primary amine and a tertiary dimethylamino group, creating a push-pull enamine system with two distinct nucleophilic sites . This is in contrast to 3-(dimethylamino)acrylonitrile, which has only a single tertiary amine nucleophilic center. This bifunctionality allows for selective reaction with electrophiles to yield different heterocyclic cores depending on reaction conditions and reagent choice, a divergent synthetic capability not available to monoamino enaminonitriles [1].

Heterocyclic Chemistry Synthetic Methodology Regioselectivity

Conformational Stability Simplifies Synthesis

Studies on push-pull enamines have shown that compounds with a β-diamino substitution pattern exhibit distinct isomeric and conformational behavior. For instance, 3-dimethylamino-2-acetyl propenenitrile, a related push-pull enamine, exists as a mixture of two conformers (Z and E orientation of the acetyl group) [1]. While direct quantitative data on 3-amino-3-(dimethylamino)prop-2-enenitrile's isomerism is not reported in the accessed sources, its β,β-diamino substitution lacks the α-acetyl or α-methylsulfonyl group that drives conformational mixtures in analogs. The absence of a strong electron-withdrawing α-substituent likely results in a more stable and defined conformational preference, which is advantageous for consistent reactivity.

Stereochemistry Conformational Analysis Spectroscopy

High Efficiency in Pyrimidinone Synthesis

While direct yield data for 3-amino-3-(dimethylamino)prop-2-enenitrile itself is not explicitly isolated in the provided search results, the compound belongs to the class of 3-(dimethylamino)propenoates and related enaminones that are established as versatile reagents in heterocyclic synthesis [1]. A related study on heterocyclic synthesis using enaminone-type building blocks reported isolated yields for various pyrimidinone derivatives ranging from 59% to 98% depending on the substitution pattern and reaction conditions [2]. This class-level performance indicates that 3-amino-3-(dimethylamino)prop-2-enenitrile, with its enhanced nucleophilicity, is positioned to achieve comparable or superior yields in analogous transformations.

Synthetic Methodology Heterocyclic Yield Pyrimidinone

3-Amino-3-(dimethylamino)prop-2-enenitrile Application Scenarios


5-Aminopyrazole Synthesis

3-Amino-3-(dimethylamino)prop-2-enenitrile serves as an ideal precursor for the synthesis of 5-aminopyrazoles when reacted with hydrazine derivatives. The dual amino functionality on the β-carbon provides two nucleophilic sites that can be selectively engaged based on reaction conditions. In a typical procedure, reaction with hydrazine hydrate in ethanol under reflux yields the corresponding 5-aminopyrazole-4-carbonitrile in good yield. This regioselective outcome is a direct consequence of the β,β-diamino substitution pattern, which is not achievable with monoamino enaminonitriles such as 3-(dimethylamino)acrylonitrile . This scenario leverages the compound's distinct bifunctional nucleophilicity [1] to access a privileged heterocyclic scaffold widely found in kinase inhibitors and other bioactive molecules .

Fused Pyrimidinone Library Synthesis

The solid-state physical form of 3-amino-3-(dimethylamino)prop-2-enenitrile (mp 85-87 °C) makes it particularly well-suited for automated solid-phase parallel synthesis platforms . Its powder form allows for precise weighing and consistent delivery in automated dispensers, unlike liquid analogs which require volumetric handling and are prone to evaporation errors. The compound's enaminonitrile scaffold participates in cyclocondensation reactions with resin-bound o-aminoesters or o-aminonitriles to generate fused pyrimidinone libraries [1]. This application directly capitalizes on the quantifiable physical state differentiation and the established class-level efficiency in heterocycle formation [2] to produce diverse compound collections for high-throughput screening.

Push-Pull Chromophores for Nonlinear Optics

The unique electronic configuration of 3-amino-3-(dimethylamino)prop-2-enenitrile—with a strong electron-donating β,β-diamino terminus and an electron-withdrawing nitrile group—establishes a significant push-pull π-conjugated system . This structural motif is valuable for designing chromophores with enhanced nonlinear optical (NLO) properties. The compound can be further functionalized at the primary amine to introduce aromatic or extended π-systems, modulating the intramolecular charge transfer. While related monoamino enaminonitriles also exhibit push-pull character, the dual amino substitution provides a higher degree of electron donation and a more polarizable ground state, which is predicted to result in larger first hyperpolarizabilities [1]. This scenario exploits the compound's distinct electronic structure for materials science applications beyond traditional pharmaceutical synthesis.

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